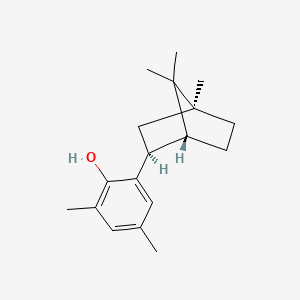
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is a chemical compound with the molecular formula C16H22O. It is a derivative of phenol, where the phenolic hydrogen is replaced by a dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) group. This compound is known for its unique structure, which includes a bicyclic framework, making it an interesting subject for chemical research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- typically involves the reaction of phenol with a suitable dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between phenol and the dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) halide .
化学反应分析
Types of Reactions
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
科学研究应用
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also interact with lipid membranes, affecting their fluidity and function .
相似化合物的比较
Similar Compounds
- Phenol, 4-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)
- Acetic acid, 1,7,7-trimethyl-bicyclo(2.2.1)hept-2-yl ester
- Pentanoic acid, 1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester
Uniqueness
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is unique due to its specific substitution pattern on the phenolic ring and the presence of the dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications .
属性
CAS 编号 |
72968-53-7 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC 名称 |
2,4-dimethyl-6-[(1R,2S,4S)-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-12(2)16(19)13(9-11)14-10-18(5)7-6-15(14)17(18,3)4/h8-9,14-15,19H,6-7,10H2,1-5H3/t14-,15-,18+/m1/s1 |
InChI 键 |
PFQAEXWCTNWZTN-RKVPGOIHSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)[C@H]2C[C@@]3(CC[C@H]2C3(C)C)C)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C2CC3(CCC2C3(C)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


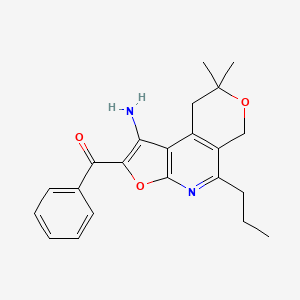
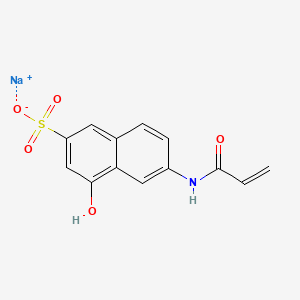
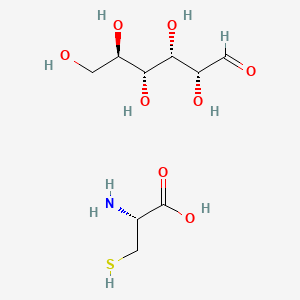
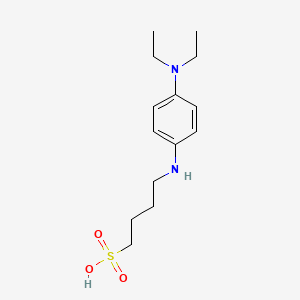
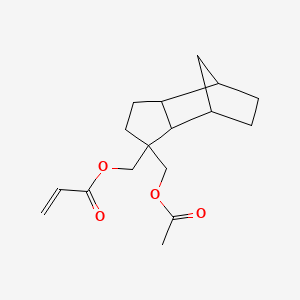
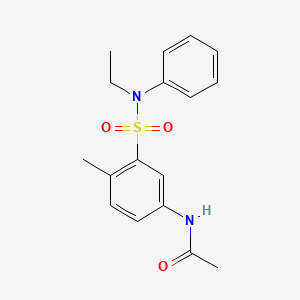
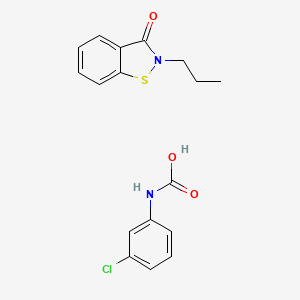

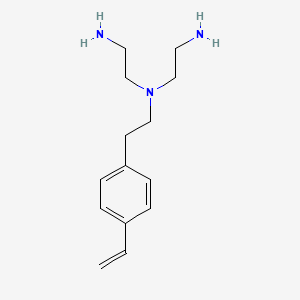
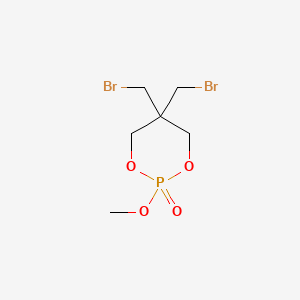
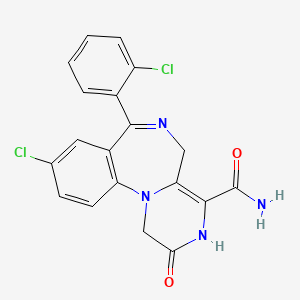
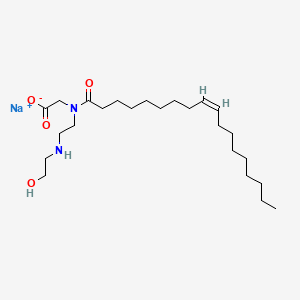
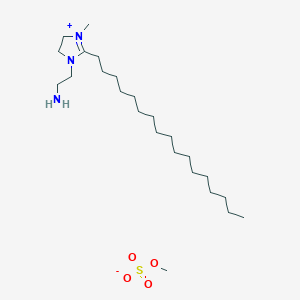
![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
